3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide
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Overview
Description
3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with chlorine atoms, a methoxy group, and a sulfonamide group, along with a cyclohexene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents The cyclohexene moiety is then introduced through a series of reactions, including alkylation and cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-hydroxybenzene-1-sulfonamide
- 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxybenzene-1-sulfonamide
Uniqueness
The unique combination of substituents in 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3S/c1-21-15-13(8-7-12(16)14(15)17)22(19,20)18-10-9-11-5-3-2-4-6-11/h5,7-8,18H,2-4,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBDLZWRGLSDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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